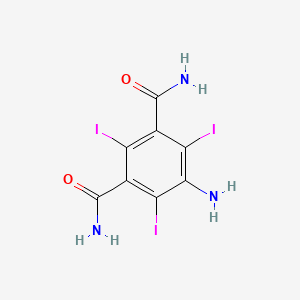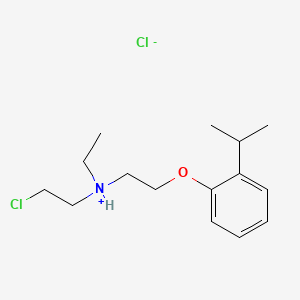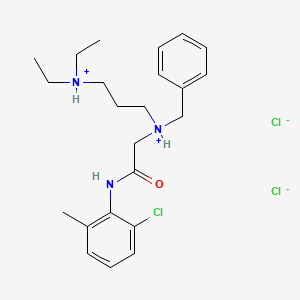
2-(Benzyl(3-(diethylamino)propyl)amino)-6'-chloro-o-acetotoluidide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a benzyl group, a diethylamino group, and a chloro-substituted acetotoluidide moiety. Its dihydrochloride form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 6-chloro-o-acetotoluidide with benzylamine and 3-(diethylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Wirkmechanismus
The mechanism of action of 2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The diethylamino group plays a crucial role in its binding affinity and specificity, while the chloro and benzyl groups contribute to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzyl(3-(dimethylamino)propyl)amino)-6’-chloro-o-acetotoluidide
- 2-(Benzyl(3-(ethylamino)propyl)amino)-6’-chloro-o-acetotoluidide
Uniqueness
2-(Benzyl(3-(diethylamino)propyl)amino)-6’-chloro-o-acetotoluidide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamino group provides enhanced solubility and reactivity compared to similar compounds with dimethylamino or ethylamino groups. This uniqueness makes it particularly valuable in applications requiring high specificity and stability.
Eigenschaften
CAS-Nummer |
77966-33-7 |
|---|---|
Molekularformel |
C23H34Cl3N3O |
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
benzyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[3-(diethylazaniumyl)propyl]azanium;dichloride |
InChI |
InChI=1S/C23H32ClN3O.2ClH/c1-4-26(5-2)15-10-16-27(17-20-12-7-6-8-13-20)18-22(28)25-23-19(3)11-9-14-21(23)24;;/h6-9,11-14H,4-5,10,15-18H2,1-3H3,(H,25,28);2*1H |
InChI-Schlüssel |
ITIDRXCMEDDSKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCC[NH+](CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)

![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)

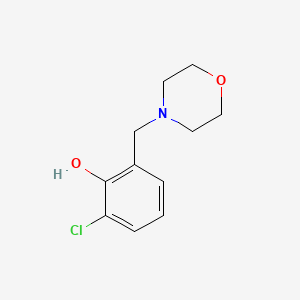
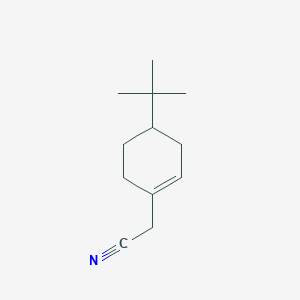
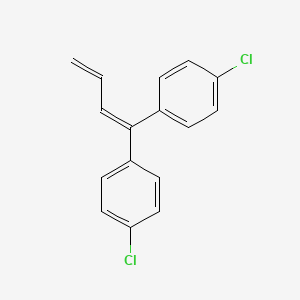

![Benzenesulfonic acid, [[3-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]-1-oxopropyl]amino]-, monosodium salt](/img/structure/B13778805.png)
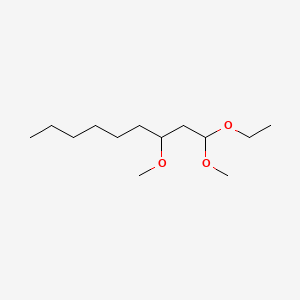
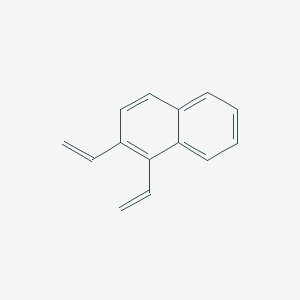
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
